Many translation inhibitors like rapamycin target initiation, failing to differentiate elongation-specific effects. DCB-3503 directly arrests translation elongation, rapidly depleting short-lived oncoproteins (e.g., Cyclin D1, survivin) while leaving the bulk proteome intact. • Nanomolar NF-κB pathway inhibition in PANC-1 cells. • Allosteric HSC70 modulation-a unique probe distinct from mTOR agents. • High-purity (>98%) solid, shipped globally for immediate research.
DCB-3503 is a synthetic analog of the natural product tylophorine, characterized as a potent inhibitor of protein synthesis. It functions by arresting the elongation step of translation, a mechanism that distinguishes it from many common laboratory tools that target translation initiation. This mode of action leads to the preferential depletion of proteins with short half-lives, such as the oncoprotein Cyclin D1, making it a valuable reagent for studying cancer biology and cellular regulation.
Not all protein synthesis inhibitors are experimentally interchangeable. Common tools like cycloheximide (CHX) may have different mechanistic nuances, while mTOR inhibitors such as rapamycin act on translation initiation, a distinct process from the elongation step targeted by DCB-3503. Substituting DCB-3503 with these agents would prevent the specific investigation of translation elongation. Furthermore, DCB-3503's unique mechanism involves allosteric modulation of Heat Shock Cognate Protein 70 (HSC70), providing a specific pharmacological tool that cannot be replicated by generic inhibitors with different molecular targets.
DCB-3503 treatment causes an accumulation of mRNAs in polysomal fractions, a definitive indicator of translation elongation inhibition. This contrasts sharply with mTOR inhibitors like rapamycin, which primarily affect translation initiation. In a head-to-head HeLa cell-free translation assay, 1 µM DCB-3503 produced ~50% inhibition of luciferase mRNA translation, whereas rapamycin had no inhibitory effect under the same conditions.
| Evidence Dimension | Inhibition of Cell-Free mRNA Translation |
| Target Compound Data | ~50% inhibition at 1 µM |
| Comparator Or Baseline | Rapamycin: No inhibitory effect |
| Quantified Difference | Qualitatively different activity profile, confirming a non-mTOR-dependent mechanism. |
| Conditions | HeLa cell-free extracts programmed with capped luciferase mRNA. |
This allows researchers to specifically probe the biology of translation elongation without the confounding effects of inhibiting the ubiquitous mTOR signaling pathway.
By halting protein synthesis, DCB-3503 rapidly depletes proteins with short half-lives while having minimal immediate impact on stable proteins. Treatment of HepG2 cells with just 50 nM DCB-3503 for 2 hours caused extensive suppression of Cyclin D1 protein levels. In contrast, the expression of the highly stable structural protein β-actin did not significantly change under the same conditions.
| Evidence Dimension | Protein Expression at 50 nM (2 hr) |
| Target Compound Data | Extensive suppression of Cyclin D1 |
| Comparator Or Baseline | β-actin (stable protein): No significant change |
| Quantified Difference | Demonstrates a selective functional effect on labile vs. stable proteins. |
| Conditions | Western blot analysis in HepG2 human hepatocellular carcinoma cells. |
This feature enables the study of depleting specific regulatory proteins without the collateral effect of non-specifically eliminating all cellular proteins, allowing for more targeted experimental designs.
DCB-3503 exhibits high potency in key cancer-relevant cellular functions. In the PANC-1 human pancreatic cancer cell line, it inhibited cell growth with an EC50 value of 50.9 ± 3.4 nM. In the same cell line, DCB-3503 also demonstrated potent inhibition of TNFα-induced NF-κB activity in a reporter assay, with an ED50 of 72 nM.
| Evidence Dimension | Effective Concentration (PANC-1 cells) |
| Target Compound Data | Growth Inhibition EC50: 50.9 nM; NF-κB Inhibition ED50: 72 nM |
| Comparator Or Baseline | N/A (Demonstrates high potency for functional outcomes) |
| Quantified Difference | Low nanomolar concentrations are sufficient for significant biological effects in multiple functional assays. |
| Conditions | Growth inhibition (MTT) and NF-κB luciferase reporter assays. |
High potency ensures cost-effectiveness, reduces the required material per experiment, and minimizes the risk of artifacts or off-target effects that can occur at higher compound concentrations.
For experiments designed to specifically investigate the process of translation elongation, ribosome function, or mRNA stability during translation, DCB-3503 is a more precise tool than mTOR inhibitors like rapamycin, which would introduce confounding variables by altering the mTOR signaling cascade.
DCB-3503 is the right choice for studying the downstream consequences of rapidly depleting short half-life proteins, such as Cyclin D1 or survivin. Its preferential effect allows researchers to observe the specific outcomes of losing these key regulators while the bulk of the cellular proteome remains intact.
Given its demonstrated nanomolar potency against NF-κB signaling in PANC-1 cells, DCB-3503 serves as a suitable chemical probe for studies aiming to understand or inhibit this pathway in relevant pancreatic cancer models.